1-(2-Fluoroethoxy)-4-nitrobenzene

Description

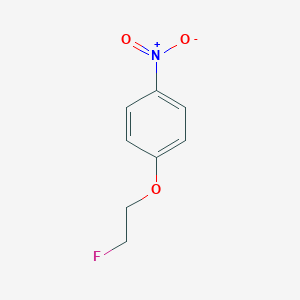

Structure

2D Structure

Properties

IUPAC Name |

1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVXJCCZJOMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567670 | |

| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109230-65-1 | |

| Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1 2 Fluoroethoxy 4 Nitrobenzene

Established Synthetic Routes to 1-(2-Fluoroethoxy)-4-nitrobenzene

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction in organic chemistry for synthesizing complex aromatic compounds. numberanalytics.com This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. numberanalytics.com The reactivity of SNAr is significantly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, the nature of the leaving group, and the strength of the nucleophile. numberanalytics.com

In the context of this compound synthesis, the nitro group (-NO2) acts as a powerful EWG, activating the aromatic ring for nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of EWGs. numberanalytics.com

A primary and well-established method for synthesizing this compound is the direct coupling of 2-fluoroethanol (B46154) with 1-fluoro-4-nitrobenzene (B44160). researchgate.net In this reaction, the fluoro group of 1-fluoro-4-nitrobenzene serves as the leaving group. Although fluorine is not the best leaving group in terms of bond strength, its high electronegativity strongly activates the ring towards nucleophilic attack, often making it the preferred choice in SNAr reactions. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base, which deprotonates the 2-fluoroethanol to form the more nucleophilic 2-fluoroethoxide anion. Common bases used for this purpose include potassium carbonate and sodium hydroxide. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed to facilitate the reaction.

A study on the nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine (B122466) in THF demonstrated the influence of pressure on reaction rates, suggesting that similar enhancements could be applicable to the synthesis of this compound. researchgate.net

Table 1: Reaction Parameters for the Coupling of 2-Fluoroethanol with 1-Fluoro-4-nitrobenzene

| Parameter | Typical Conditions |

| Substrates | 2-Fluoroethanol, 1-Fluoro-4-nitrobenzene |

| Base | Potassium Carbonate, Sodium Hydroxide |

| Solvent | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Varies, often elevated |

While the direct coupling of 2-fluoroethanol is common, alternative precursors and reagents can also be employed for the fluoroethoxy functionalization of a nitro-substituted benzene (B151609) ring. For instance, instead of starting with a fluorinated nitrobenzene (B124822), one could begin with a different leaving group on the aromatic ring, such as chlorine or bromine. However, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I, making 1-fluoro-4-nitrobenzene a highly reactive substrate. masterorganicchemistry.com

Another approach involves modifying the fluoroalkoxy component. Instead of 2-fluoroethanol, reagents like 1-bromo-2-fluoroethane (B107303) could potentially be used in a Williamson ether synthesis-type reaction with p-nitrophenol. However, this approach is less direct.

The synthesis of 1-(2-chloroethoxy)-4-nitrobenzene (B1586440) from p-nitrophenol and 1-bromo-2-chloroethane (B52838) provides a parallel example, where p-nitrophenol is reacted with a haloalkane in the presence of a base like potassium carbonate. chemicalbook.com A similar strategy could be adapted for the fluoroethoxy analogue.

Transition Metal-Catalyzed Fluoroethoxylation Approaches, e.g., Palladium-Catalyzed Methods

Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for forming C-O bonds in the synthesis of aryl ethers. acs.org These methods can often proceed under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.

Palladium-catalyzed C-O cross-coupling reactions can be used for the fluoroethoxylation of aryl halides. acs.org For instance, a palladium catalyst in conjunction with a suitable ligand can facilitate the coupling of 2-fluoroethanol with an aryl halide like 1-bromo-4-nitrobenzene. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acs.orgnih.gov The base also plays a crucial role, with cesium carbonate and potassium phosphate (B84403) being effective options. acs.org

A study reported the development of a palladium-catalyzed cross-coupling reaction between fluorinated alcohols and (hetero)aryl bromides using cesium carbonate as a mild base, which tolerated a variety of functional groups. acs.org Another publication detailed the palladium-catalyzed arylation of fluoroalkylamines, highlighting the use of weaker bases like potassium phenoxide to achieve high yields with low catalyst loadings. nih.govnih.gov Although focused on C-N bond formation, the principles can be extended to C-O bond formation.

Table 2: Components of a Typical Palladium-Catalyzed Fluoroethoxylation Reaction

| Component | Example | Role |

| Aryl Halide | 1-Bromo-4-nitrobenzene | Electrophile |

| Alcohol | 2-Fluoroethanol | Nucleophile |

| Catalyst | Palladium(II) Acetate | Facilitates the reaction |

| Ligand | BrettPhos, tBuXPhos | Stabilizes the catalyst and influences reactivity |

| Base | Cesium Carbonate, Potassium Phosphate | Activates the alcohol |

| Solvent | DMF, Toluene | Reaction medium |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

For SNAr reactions, the concentration of the reactants and the reaction temperature can be fine-tuned to improve the rate and minimize side reactions. numberanalytics.com In the case of palladium-catalyzed couplings, the catalyst loading, the nature of the ligand, and the base are all critical variables that can be optimized. acs.orgnih.gov For example, the use of specific phosphine ligands can alter the mechanistic pathway and improve the efficiency of the reductive elimination step. acs.org

Research on the reduction of 1-chloro-4-nitrobenzene (B41953) using ruthenium complexes highlights the importance of catalyst selection and reaction condition optimization for achieving high yields and selectivity. researchgate.netresearchgate.net While a different reaction, the principles of systematic optimization of catalyst, solvent, and temperature are directly transferable.

Green Chemistry Principles in the Synthesis of Fluoroethoxy-Nitrobenzenes

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. vapourtec.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. vapourtec.com

In the context of this compound synthesis, this can involve:

Atom Economy: Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. vapourtec.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives and using less toxic reagents.

Energy Efficiency: Employing reaction conditions that require less energy, such as using highly active catalysts that allow for lower reaction temperatures. nih.gov Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption. researchgate.net

Catalysis: Utilizing catalytic processes, such as the palladium-catalyzed methods described above, which are often more efficient and generate less waste than stoichiometric reactions. youtube.com

The use of continuous flow reactors can also contribute to greener synthesis by offering better control over reaction parameters, improving safety, and enabling easier scale-up. researchgate.net

Mechanistic Investigations of Reactions Involving 1 2 Fluoroethoxy 4 Nitrobenzene

Detailed Reaction Mechanisms for the Formation of the Ether Linkage

The formation of the ether linkage in 1-(2-fluoroethoxy)-4-nitrobenzene is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group (-NO2) present in the para position of the benzene (B151609) ring.

The most common synthetic route involves the reaction of 1-fluoro-4-nitrobenzene (B44160) with 2-fluoroethanol (B46154) in the presence of a base. The mechanism proceeds in two key steps:

Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-fluoroethanol by a suitable base (e.g., sodium hydride, potassium carbonate) to form the 2-fluoroethoxide anion. This alkoxide then acts as a potent nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine atom. This attack is facilitated by the strong electron-withdrawing nature of the para-nitro group, which delocalizes the negative charge of the ring, making it more susceptible to nucleophilic attack. This step results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The Meisenheimer complex is a negatively charged intermediate. The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride (B91410) ion. The fluoride ion is a reasonably good leaving group, contributing to the feasibility of the reaction.

The presence of the nitro group is crucial for the success of this reaction. It activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex through resonance. Without such a strong electron-withdrawing group, the aromatic ring would be too electron-rich to react with nucleophiles.

Role of Substituent Effects in Aromatic Substitution Reactions

Substituents on an aromatic ring profoundly influence its reactivity and the orientation of incoming groups in substitution reactions. lumenlearning.comlibretexts.org These effects can be broadly categorized into inductive and resonance effects. youtube.comlibretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.orglibretexts.org In this compound, both the nitro group and the fluoroethoxy group exert an electron-withdrawing inductive effect (-I). The nitrogen atom in the nitro group has a formal positive charge, and the oxygen and fluorine atoms in the fluoroethoxy group are highly electronegative, pulling electron density away from the benzene ring through the sigma bonds. minia.edu.eg

Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. youtube.comlibretexts.org

The nitro group is a strong electron-withdrawing group by resonance (-R effect). The π electrons from the ring can be delocalized onto the nitro group, which further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack at the ortho and para positions. minia.edu.eg

The ether oxygen in the fluoroethoxy group has lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This donation of electron density can partially counteract the inductive withdrawal.

In the context of electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director. lumenlearning.comlibretexts.org This is because the resonance structures of the intermediate formed during ortho or para attack place a positive charge adjacent to the positively polarized nitrogen of the nitro group, which is highly unfavorable. libretexts.org The meta-attack avoids this destabilizing interaction. libretexts.org

Conversely, for nucleophilic aromatic substitution, the nitro group is a strong activating group, particularly for substitution at the ortho and para positions. chegg.com This is because it can stabilize the negative charge of the Meisenheimer intermediate through resonance.

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions.

| Substituent | Effect on Reactivity | Directing Influence |

| -OH | Activating | Ortho, Para |

| -CH3 | Activating | Ortho, Para |

| -H | (Reference) | - |

| -Cl | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -CO2Et | Deactivating | Meta |

| -NO2 | Deactivating | Meta |

| -N(CH3)3+ | Deactivating | Meta |

This table is adapted from kinetic studies of nitration reactions in benzene derivatives and illustrates the relative activating/deactivating and directing properties of various substituents. lumenlearning.com

Mechanistic Studies of Post-Synthetic Modifications and Derivatizations

Once synthesized, this compound can undergo further chemical transformations. A key reaction is the reduction of the nitro group to an amine, which is a common strategy in the synthesis of pharmaceuticals and other functional materials.

The reduction of the nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aniline (B41778) derivative, 4-(2-fluoroethoxy)aniline (B1339196), is a versatile intermediate.

The amine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of a wide range of functional groups onto the aromatic ring. For example, the amine can be diazotized and then substituted to introduce various functionalities (Sandmeyer reaction).

Post-synthetic modification is a powerful tool for creating new materials with tailored properties. researchgate.netresearchgate.netrsc.org For instance, the functional groups on this compound could be used to incorporate this molecule into larger structures like metal-organic frameworks (MOFs). nih.govgrafiati.com The properties of the resulting material would be influenced by the electronic and steric characteristics of the incorporated molecule.

Computational and Theoretical Chemistry Studies of 1 2 Fluoroethoxy 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations have been instrumental in elucidating the electronic structure of 1-(2-Fluoroethoxy)-4-nitrobenzene. These studies, often employing Density Functional Theory (DFT) and ab initio methods, provide a detailed picture of the electron distribution and molecular orbitals.

Researchers have utilized various basis sets in their calculations to ensure accuracy. The choice of functional and basis set can influence the computed electronic properties, such as bond lengths, bond angles, and atomic charges. For nitrobenzene (B124822) and its derivatives, computational calculations have been performed using DFT with the B3LYP functional and a 3-21G(d) basis set to optimize the molecular geometry and analyze its electronic properties. scispace.com The optimized structures of nitrobenzene derivatives are often found to be planar. scispace.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The distribution and energy of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For many nitroaromatic compounds, the HOMO is typically distributed over the benzene (B151609) ring and the substituent, while the LUMO is often localized on the nitro group, indicating its electron-accepting nature.

Molecular Modeling and Simulation of Conformational Preferences

The flexibility of the 2-fluoroethoxy side chain in this compound gives rise to various possible conformations. Molecular modeling and simulation techniques are employed to determine the most stable conformations and the energy barriers between them. These studies often involve systematic scans of dihedral angles and potential energy surface mapping.

Conformational analysis helps in understanding how the spatial arrangement of atoms affects the molecule's properties and interactions. For flexible molecules, identifying the global minimum energy conformation is essential. Computational methods can predict the relative energies of different conformers, providing insights into their population distribution at a given temperature. While specific studies on this compound are not detailed in the provided results, the general approach involves geometry optimization of various starting conformations to identify stable structures. frontiersin.org

Prediction of Reactivity and Selectivity through Computational Parameters

Computational chemistry offers a powerful toolkit for predicting the reactivity and selectivity of molecules. By calculating various quantum chemical descriptors, researchers can gain a quantitative understanding of a molecule's chemical behavior.

Key parameters used to predict reactivity include:

HOMO and LUMO energies: The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.

These parameters help in understanding the regioselectivity of reactions, such as electrophilic or nucleophilic aromatic substitution, by identifying the most reactive sites in the molecule. For instance, in related compounds like 2-chloro-1-fluoro-4-nitrobenzene, electronic properties are analyzed through MEP, LUMO, and HOMO mappings to understand stability and reactivity. prensipjournals.com

Theoretical Investigations into Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products.

For nitroaromatic compounds, theoretical studies often focus on reactions such as nucleophilic aromatic substitution or reduction of the nitro group. Computational methods can model the geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. For nitro derivatives of benzene, the bond dissociation energies (BDE) of potential trigger bonds are computed to understand the pyrolysis process. epa.gov

Advanced Spectroscopic Characterization and Structural Analysis of 1 2 Fluoroethoxy 4 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structural arrangement of atoms in 1-(2-Fluoroethoxy)-4-nitrobenzene. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, a detailed map of the molecule's connectivity and environment can be constructed.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the 2-fluoroethoxy group. The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the nitro group (H-3 and H-5) are expected to be downfield due to the strong electron-withdrawing nature of the nitro group, appearing as a doublet. The two protons ortho to the ethoxy group (H-2 and H-6) will be slightly upfield and will also appear as a doublet.

The 2-fluoroethoxy group will present two signals. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) will appear as a triplet of doublets due to coupling with both the adjacent methylene protons and the fluorine atom. The methylene protons adjacent to the fluorine atom (-CH₂F) will also show a complex splitting pattern, appearing as a triplet of doublets due to coupling with the adjacent methylene protons and the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will display four distinct signals for the six carbon atoms due to symmetry. The carbon atom attached to the nitro group (C-4) will be significantly deshielded. The carbon atom attached to the ethoxy group (C-1) will also be downfield. The aromatic carbons C-2/C-6 and C-3/C-5 will show distinct signals. The two methylene carbons of the 2-fluoroethoxy group will also be distinguishable. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected for the fluorine atom. This signal will be split into a triplet by the two adjacent protons of the methylene group. The chemical shift of this signal is characteristic of a fluoroalkane.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.25 | d | H-3, H-5 |

| ¹H | ~7.05 | d | H-2, H-6 |

| ¹H | ~4.75 | dt | -CH₂F |

| ¹H | ~4.25 | dt | -OCH₂- |

| ¹³C | ~163 | s | C-1 |

| ¹³C | ~115 | s | C-2, C-6 |

| ¹³C | ~126 | s | C-3, C-5 |

| ¹³C | ~142 | s | C-4 |

| ¹³C | ~82 (¹JCF ≈ 170 Hz) | d | -CH₂F |

| ¹³C | ~68 (²JCF ≈ 20 Hz) | d | -OCH₂- |

| ¹⁹F | ~ -220 | t | -CH₂F |

Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles. d = doublet, t = triplet, dt = doublet of triplets, s = singlet.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group, the ether linkage, and the C-F bond. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The aromatic C-O stretching vibration of the ether linkage is expected in the region of 1250-1200 cm⁻¹. The C-F stretching vibration of the fluoroethoxy group should appear as a strong band in the 1100-1000 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the out-of-plane C-H bending bands will confirm the 1,4-disubstitution pattern of the benzene ring.

Raman Spectroscopy: The Raman spectrum will complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| ~3100 | Medium | Aromatic C-H Stretch | IR, Raman |

| ~2950 | Medium | Aliphatic C-H Stretch | IR, Raman |

| ~1520 | Strong | Asymmetric NO₂ Stretch | IR |

| ~1345 | Strong | Symmetric NO₂ Stretch | IR, Raman |

| ~1250 | Strong | Aryl-O Stretch | IR |

| ~1100 | Strong | C-F Stretch | IR |

| ~850 | Strong | C-H Out-of-plane Bend (1,4-disubstituted) | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. The exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be measured and compared with the calculated value for the chemical formula C₈H₈FNO₃. The calculated monoisotopic mass for C₈H₈FNO₃ is approximately 185.0488 g/mol . chemspider.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the fluoroethoxy side chain, or parts of it, such as the loss of a CH₂F radical or a C₂H₄F radical.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, analysis of closely related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, reveals that the nitro group is often nearly coplanar with the benzene ring. researchgate.net A similar planarity would be expected for this compound, which would influence its electronic properties and crystal packing. The fluoroethoxy chain would likely exhibit a specific conformation in the solid state, which could be determined with this method.

Application As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 1-(2-Fluoroethoxy)-4-nitrobenzene serves as a key starting material for a variety of more complex organic molecules. Its utility stems from the reactivity of its functional groups, which allow for multi-step synthetic pathways.

The primary transformation is the reduction of the nitro group to an amine (NH2), which yields 4-(2-fluoroethoxy)aniline (B1339196). This aniline (B41778) derivative is a significantly more versatile intermediate. The amino group can undergo a wide array of chemical reactions, including diazotization, acylation, and alkylation, opening pathways to numerous classes of compounds. This aniline is a crucial precursor for the synthesis of various specialty chemicals.

Below is a table summarizing key synthetic transformations and their resulting products starting from this compound.

| Starting Material | Reagent/Condition | Product | Application Area |

| This compound | Fe/HCl or H2/Pd-C | 4-(2-Fluoroethoxy)aniline | Intermediate for dyes, pharmaceuticals |

| 4-(2-Fluoroethoxy)aniline | NaNO2, HCl then Sandmeyer reagent (e.g., CuCN) | 4-(2-Fluoroethoxy)benzonitrile | Precursor for carboxylic acids, amides |

| 4-(2-Fluoroethoxy)aniline | Acyl chloride or anhydride | N-(4-(2-Fluoroethoxy)phenyl)acetamide | Stabilized intermediate, potential bioactive molecule |

| 4-(2-Fluoroethoxy)aniline | NaNO2, HCl then HBF4, heat | 1-Fluoro-4-(2-fluoroethoxy)benzene | Specialty solvent, electronic chemical |

These reactions highlight the compound's role as a foundational element in the synthesis of high-value, specialized chemicals.

Utility as a Scaffold for the Construction of Diverse Chemical Libraries

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry and the generation of diverse chemical libraries. chemdiv.com Chemical libraries, which are large collections of distinct but structurally related compounds, are essential tools in drug discovery and materials science for high-throughput screening.

The utility of this compound as a scaffold arises from its two distinct points of modification:

The Nitro Group: As previously mentioned, this group can be reduced to an amine. This amine can then be reacted with a wide variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to create a large library of amide, sulfonamide, and urea (B33335) derivatives, respectively.

The Aromatic Ring: While the nitro group deactivates the ring towards electrophilic substitution, the corresponding aniline derivative is highly activated. This allows for the introduction of additional substituents onto the benzene (B151609) ring, further increasing molecular diversity.

By systematically combining different transformations at these two positions, chemists can rapidly generate a large library of novel compounds from a single, readily available starting scaffold. These libraries are then screened to identify molecules with desired biological activities or material properties.

Role in the Synthesis of Agrochemical and Industrial Chemicals

The structural motifs present in this compound are found in various agrochemicals and industrial chemicals. thermofisher.comaarti-industries.com Consequently, it serves as a valuable intermediate in these sectors.

In agrochemical synthesis, the introduction of a fluorine atom or fluorine-containing groups can enhance the efficacy and metabolic stability of pesticides and herbicides. The fluoroethoxy group of this compound can impart these desirable properties. Following the reduction of the nitro group, the resulting 4-(2-fluoroethoxy)aniline can be used to construct a variety of active agrochemical ingredients.

In the industrial chemical sector, nitroaromatic compounds are precursors to dyes, pigments, and high-performance polymers. For instance, the diamine derivative that would result from the reduction of a dinitro-analogue of this compound could be a monomer for the synthesis of specialty polyimides or polyamides. The fluoroethoxy group could enhance properties such as thermal stability or solubility in organic solvents.

Derivatization Strategies for Novel Functionalized Molecules

The creation of novel functionalized molecules from this compound relies on strategic derivatization. nih.gov The primary handles for chemical modification are the nitro group and the aromatic nucleus.

Derivatization via the Nitro Group: The most common strategy is the reduction to an amine. This transformation is pivotal as it converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be elaborated in numerous ways:

Amide and Sulfonamide Formation: Reaction with a diverse range of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields libraries of amides and sulfonamides.

Urea and Thiourea Synthesis: Treatment with isocyanates or isothiocyanates provides access to substituted ureas and thioureas.

N-Alkylation and N-Arylation: The aniline nitrogen can be alkylated or arylated under various conditions (e.g., Buchwald-Hartwig amination) to introduce further diversity.

Derivatization of the Aromatic Ring: After reduction of the nitro group to an amine, the aromatic ring becomes activated towards electrophilic aromatic substitution. This allows for the introduction of various functional groups at the positions ortho to the amino group.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Nitro Group | Reduction | H2/Pd, Fe/HCl, SnCl2 | Amine (-NH2) |

| Amine Group (post-reduction) | Acylation | Acetyl chloride | Amide (-NHCOCH3) |

| Amine Group (post-reduction) | Sulfonylation | Tosyl chloride | Sulfonamide (-NHSO2R) |

| Aromatic Ring (post-reduction) | Halogenation | Br2, NCS, NIS | Bromo, Chloro, Iodo |

| Aromatic Ring (post-reduction) | Nitration | HNO3/H2SO4 | Nitro (-NO2) |

These strategies allow chemists to systematically modify the core structure of this compound, enabling the exploration of chemical space and the development of new molecules with tailored properties.

Radiochemical Synthesis and Applications in Positron Emission Tomography Pet

Radiosynthesis of 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene

The introduction of the short-lived ¹⁸F isotope (half-life ≈ 110 minutes) into a molecule requires rapid and efficient chemical synthesis methods. The radiosynthesis of 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene is typically achieved through a nucleophilic substitution reaction.

Efficient radiolabeling is paramount for producing PET tracers with high radiochemical yield and purity, which is essential for human studies. The most common approach for synthesizing 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene involves a one-step nucleophilic fluorination. This process utilizes a precursor molecule where the ethoxy group is functionalized with a good leaving group.

The general reaction involves activating cyclotron-produced [¹⁸F]fluoride with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃). This activated [¹⁸F]fluoride then displaces the leaving group on the precursor in an aprotic solvent at an elevated temperature. The reaction conditions are carefully optimized to maximize the radiochemical yield and minimize the formation of impurities. nih.gov Automated synthesis modules are often employed to handle the radioactivity safely and to ensure reproducibility. nih.gov

| Parameter | Typical Condition | Purpose |

| Precursor | 2-(4-nitrophenoxy)ethyl tosylate or mesylate | Provides the molecular backbone and a leaving group for ¹⁸F-substitution. |

| [¹⁸F]Source | No-carrier-added (n.c.a.) [¹⁸F]fluoride | The positron-emitting radionuclide. |

| Catalyst | Kryptofix 2.2.2 / K₂CO₃ | Sequesters the potassium ion, enhancing the nucleophilicity of [¹⁸F]fluoride. |

| Solvent | Acetonitrile (B52724) (MeCN) or Dimethylsulfoxide (DMSO) | Aprotic solvent to dissolve reactants and facilitate the SN2 reaction. |

| Temperature | 80-150 °C | Provides the necessary activation energy for the reaction. nih.gov |

| Reaction Time | 5-20 minutes | Kept short to minimize decay of the ¹⁸F isotope. nih.gov |

This interactive table summarizes the typical conditions for the radiosynthesis of 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene.

The success of the radiosynthesis heavily relies on the design of the precursor molecule. For the synthesis of 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene, the precursor of choice is typically an ethyl ether of 4-nitrophenol (B140041) substituted with a sulfonate ester leaving group on the terminal position of the ethyl chain.

The most common leaving groups are tosylate (p-toluenesulfonate) and mesylate (methanesulfonate). Tosylate precursors are frequently used and have been shown to be effective in the synthesis of various [¹⁸F]fluoroethoxy-containing radiotracers. rsc.org For instance, the synthesis of [¹⁸F]fluoroethoxy-benzovesamicol was successfully achieved with high radiochemical yields using a tosyloxyethoxy-benzovesamicol precursor. rsc.org Similarly, mesylate precursors are also viable, as demonstrated in the automated synthesis of the Alzheimer's imaging agent [¹⁸F]Florbetaben. nih.gov

The precursor, such as 2-(4-nitrophenoxy)ethyl 4-methylbenzenesulfonate (the tosylate precursor), is synthesized in a conventional organic chemistry laboratory and must be of high purity to avoid side reactions during the rapid radiolabeling process.

Application as a Radiotracer Building Block

The concept of using small, ¹⁸F-labeled molecules as "building blocks" is a cornerstone of modern radiopharmaceutical chemistry. vu.nlresearchgate.net 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene is an exemplary building block, also referred to as a prosthetic group. vu.nl Its value lies in the nitro group, which can be readily converted into other functional groups, allowing for its attachment to a larger, biologically active molecule designed to bind to a specific target in the body.

The primary chemical transformation of the 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene building block is the reduction of the nitro group to an amine (-NH₂). This creates 1-(2-[¹⁸F]Fluoroethoxy)-4-aminobenzene . This amino group provides a reactive handle for covalent attachment to a variety of targeting vectors, such as peptides, antibodies, or small molecule inhibitors.

For example, the newly formed amine can be acylated or can participate in a reductive amination reaction to link it to a molecule that targets a specific biological entity, such as a receptor or enzyme associated with a disease. This modular approach allows for the development of a wide array of PET tracers for imaging diverse biological targets, including cancerous tumors or areas of neuroinflammation. nih.gov

Once a novel PET tracer is synthesized by incorporating the 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene building block into a targeting molecule, it must undergo rigorous preclinical evaluation to assess its potential for clinical use. This evaluation typically involves a series of in vitro and in vivo studies.

Preclinical Evaluation Pipeline:

In Vitro Binding Assays: These experiments determine the affinity and selectivity of the new tracer for its intended biological target using cell cultures or tissue homogenates.

Biodistribution Studies: The tracer is administered to animal models (e.g., mice or rats), and the distribution of radioactivity in various organs and tissues is measured over time. This helps to assess target uptake, off-target binding, and the route of clearance.

Metabolite Analysis: The stability of the tracer in vivo is investigated by analyzing blood and tissue samples to identify and quantify any radioactive metabolites. A good tracer should exhibit reasonable stability in vivo.

PET Imaging Studies: Small-animal PET scanners are used to visualize the tracer's distribution in living animal models of disease. These studies provide crucial information on the tracer's pharmacokinetics and its ability to image the target specifically. nih.gov

Successful preclinical data can support the translation of the new radiopharmaceutical to human clinical trials for further evaluation as a diagnostic imaging agent.

Structure Activity Relationship Sar Studies of 1 2 Fluoroethoxy 4 Nitrobenzene Derivatives

Rational Design Principles for Derivative Synthesis

The rational design of derivatives of 1-(2-Fluoroethoxy)-4-nitrobenzene is fundamentally guided by established principles of medicinal chemistry aimed at optimizing a molecule's interaction with a biological target. nih.govnih.gov This process typically involves the systematic modification of the parent structure to probe the chemical space and identify substitutions that enhance desired properties while minimizing undesirable ones.

Furthermore, the synthesis of derivatives often focuses on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Modifications to the core structure can influence properties like lipophilicity and solubility, which are key determinants of a drug's behavior in the body.

Influence of Fluoroethoxy Moiety on Molecular Interactions and Biological Activity

The 2-fluoroethoxy group is a critical feature of the parent compound, and its influence on molecular interactions is multifaceted. The presence of a fluorine atom, the most electronegative element, can significantly alter the local electronic environment. The carbon-fluorine bond is highly polarized and can participate in favorable dipole-dipole interactions and, in some contexts, function as a weak hydrogen bond acceptor.

From a metabolic standpoint, the C-F bond is exceptionally strong and generally resistant to cleavage by metabolic enzymes. cambridgemedchemconsulting.com This property is often exploited in drug design to block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. The replacement of a hydrogen atom with fluorine can also impact the acidity of neighboring protons, potentially influencing the ionization state and, consequently, the biological activity of the molecule. cambridgemedchemconsulting.com

Impact of Nitro Group Modifications on Chemical Reactivity and Biological Functionality

The nitro group is a strong electron-withdrawing group that significantly influences the chemical reactivity and potential biological functionality of the aromatic ring. Its presence deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This reactivity can be harnessed in the synthesis of derivatives.

In the context of biological activity, the nitro group can be a key pharmacophoric feature. It is capable of forming hydrogen bonds and other polar interactions with biological macromolecules. However, the presence of a nitro group can also be a liability. In vivo, nitroaromatic compounds can be reduced by nitroreductase enzymes to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can lead to toxicity.

Therefore, a common strategy in medicinal chemistry is the bioisosteric replacement of the nitro group. Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to improve a molecule's safety profile while retaining or enhancing its biological activity.

| Nitro Group Bioisostere | Rationale for Replacement |

| Cyano (-CN) | Similar electron-withdrawing properties, can act as a hydrogen bond acceptor. |

| Sulfonamide (-SO₂NH₂) | Can mimic the hydrogen bonding capabilities and steric profile of the nitro group. |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, metabolically stable. |

| Oxadiazole | Heterocyclic ring that can mimic the electronic and steric properties of the nitro group. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Derivative Design

Scaffold hopping is an advanced design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. nih.govnih.gov The goal is to discover novel chemical classes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. For derivatives of this compound, this could involve replacing the phenyl ring with various heterocyclic systems.

Bioisosteric replacement is a more localized strategy that involves swapping specific functional groups or fragments with others that have similar physicochemical properties. cambridgemedchemconsulting.comdocumentsdelivered.com This technique is widely used to fine-tune the properties of a lead compound. As mentioned previously, the nitro group is a common target for bioisosteric replacement to mitigate potential toxicity. Similarly, the fluoroethoxy group could be replaced with other small, polar, and metabolically stable groups to probe the SAR of that region of the molecule.

The selection of appropriate scaffolds and bioisosteres is often guided by computational modeling and a deep understanding of the target's binding site. These strategies are integral to the iterative process of lead optimization in drug discovery.

Medicinal Chemistry and Pharmacological Relevance of the 1 2 Fluoroethoxy Benzene Scaffold

Identification of the Scaffold in Bioactive Molecules and Drug Candidates

The 1-(2-fluoroethoxy)benzene scaffold has been successfully incorporated into various bioactive molecules, demonstrating its utility as a building block in drug discovery. This motif is particularly noted in the development of selective ligands for complex targets, where subtle molecular modifications are necessary to achieve desired potency and selectivity. Key examples include its use in the creation of antagonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and ligands for the Sphingosine-1-phosphate 2 (S1P2) receptor. In these contexts, the 1-(2-fluoroethoxy)phenyl group serves as a crucial component that influences the pharmacological profile of the resulting compounds. Its presence in molecules targeting these distinct receptor families highlights its versatility and potential as a privileged fragment in medicinal chemistry.

Design and Synthesis of Analogs for Therapeutic Applications

The structural and electronic properties of the 1-(2-fluoroethoxy)benzene scaffold make it an attractive starting point for the synthesis of targeted therapeutic agents.

Cytochrome P450 17A1 (CYP17) is a critical enzyme in the androgen biosynthesis pathway and a key target for the treatment of castration-resistant prostate cancer. nih.govnih.gov Inhibitors like Abiraterone have validated this approach in the clinic. researchwithrutgers.comnih.gov The design of novel CYP17 inhibitors often involves exploring various scaffolds that can effectively interact with the heme-iron at the enzyme's active site. nih.gov While extensive research has focused on both steroidal and non-steroidal scaffolds, such as those based on benzimidazole, the specific incorporation of the 1-(2-fluoroethoxy)benzene motif into potent CYP17 inhibitors is not extensively documented in prominent medicinal chemistry literature. nih.gov The ongoing search for new agents with improved potency and selectivity continues to explore diverse chemical structures. nih.gov

The S1P2 receptor, a G protein-coupled receptor, is implicated in various physiological processes, and its modulation is a target for therapeutic intervention. nih.gov In the quest for potent and selective S1P2 receptor ligands, researchers have synthesized a series of analogues incorporating fluorinated moieties. One study detailed the successful design and synthesis of potent S1P2 ligands starting from building blocks like 1-fluoro-3-(2-fluoroethoxy)-5-nitrobenzene.

In this research, the fluoroethoxy group was incorporated into the "fragment A" of the target molecules. The subsequent synthesized compounds, which featured an aryloxy moiety containing the fluoroethoxy group, demonstrated significantly improved S1P2 binding activity. This work led to the discovery of new compounds with high S1P2 binding potencies and high selectivity over other S1P receptor subtypes (S1PR 1, 3, 4, and 5).

The findings from this study are summarized in the table below, showcasing the inhibitory concentrations (IC50) of the most potent compounds.

Table 1: S1P2 Receptor Binding Potency of Analogs with Fluoroethoxy Moieties

| Compound | S1PR2 IC50 (nM) |

|---|---|

| 28c | 29.9 |

| 28e | 14.6 |

| 28g | 38.5 |

| JTE-013 (Reference) | >50 nM |

Data sourced from a study on fluorine-containing analogues for the S1P2 receptor.

These results underscore the value of the fluoroethoxy-aromatic motif in achieving high-affinity binding to the S1P2 receptor.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in adipogenesis and inflammation. Antagonists of PPARγ, such as GW9662, are valuable tools for studying its biological functions and have potential therapeutic applications. nih.gov In an effort to develop radiotracers for imaging PPARγ, a series of analogues of GW9662 were synthesized, incorporating different fluorine-containing substituents.

A key intermediate in this synthesis was 1-(2-fluoroethoxy)-4-nitrobenzene . This compound was prepared and subsequently reduced to form 4-(2-fluoroethoxy)aniline (B1339196), which served as a critical building block for the final antagonist molecules. nih.gov The study evaluated the binding affinities of these new analogues, demonstrating that the introduction of the fluoroethoxy group was compatible with maintaining or even improving binding to the PPARγ receptor compared to the reference antagonist. nih.gov

The table below presents the binding affinities for the synthesized analogs.

Table 2: Binding Affinities of Fluoroethoxy-Containing PPARγ Antagonist Analogs

| Compound | PPARγ Binding Affinity IC50 (nM) (SPA Assay) |

|---|---|

| Analog 5 (Fluoroethoxy) | 11 ± 3 |

| Analog 6 (18F-Fluoroethoxy) | 12 ± 1 |

| GW9662 (Reference) | 31 ± 13 |

Data derived from a study on the synthesis and evaluation of 18F-labeled PPARγ antagonists. nih.gov

This work highlights the successful use of the 1-(2-fluoroethoxy)benzene scaffold in generating potent PPARγ antagonists. nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), making them important drug targets for a range of conditions including erectile dysfunction, COPD, and inflammatory diseases. nih.govwiley-vch.de The development of PDE inhibitors, such as the well-known PDE5 inhibitor sildenafil, often involves extensive medicinal chemistry efforts to achieve selectivity for specific PDE isozymes. epa.gov These efforts include the synthesis of a wide variety of heterocyclic structures and substituted aromatic rings. nih.govnih.gov While the use of fluoroalkoxy groups is a known strategy in modern medicinal chemistry to enhance pharmacological properties, specific examples of PDE inhibitors prominently featuring the 1-(2-fluoroethoxy)benzene core scaffold are not widely reported in the primary literature. The field is dominated by other structural motifs, such as those based on catechol ethers in PDE4 inhibitors like rolipram (B1679513) and roflumilast. nih.gov

Potential as a Core Structure for De Novo Drug Discovery

The demonstrated successful incorporation of the 1-(2-fluoroethoxy)benzene scaffold into potent and selective ligands for diverse protein targets, such as the S1P2 receptor and PPARγ, validates its potential as a valuable core structure for de novo drug discovery. Its utility across different target classes suggests that it is a "privileged scaffold"—a molecular framework that can provide ligands for more than one type of biological target.

The key features of this scaffold that make it attractive for drug design include:

Modulation of Physicochemical Properties: The 2-fluoroethyl group can influence lipophilicity, solubility, and metabolic stability. The strategic placement of fluorine can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

Favorable Binding Interactions: The fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, enhancing affinity and selectivity.

Synthetic Tractability: As shown in the synthesis of both PPARγ and S1P2 ligands, the nitrobenzene (B124822) precursor is a versatile intermediate that can be readily converted into an aniline (B41778) derivative, providing a straightforward chemical handle for further elaboration and library synthesis. nih.gov

These attributes make the 1-(2-fluoroethoxy)benzene moiety a promising starting point for fragment-based and scaffold-based drug design campaigns aimed at discovering novel therapeutic agents for a wide range of diseases.

Prodrug and Precursor Strategies in Drug Development

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or data could be located regarding the direct application of This compound in prodrug or precursor strategies within the field of drug development. The available information does not detail its use as a central scaffold or key intermediate in the synthesis of pharmacologically active agents designed as prodrugs or precursors.

Prodrug strategies typically involve the chemical modification of a known active drug molecule to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This often entails the attachment of a promoiety, which is cleaved in vivo to release the active parent drug. Precursor strategies involve the synthesis of a molecule that is later converted, often through one or more synthetic steps, into a final active pharmaceutical ingredient.

While the individual components of this compound, namely the fluoroethoxy group and the nitrophenyl group, are found in various pharmacologically active compounds and are utilized in medicinal chemistry for their specific properties, the combined molecule as a starting point or key building block for prodrugs or precursors is not documented in the reviewed sources.

The nitroaromatic group, for instance, is a well-known chemical entity in the design of hypoxia-activated prodrugs. In the low-oxygen environment of tumors, the nitro group can be reduced by cellular reductases, triggering the release of a cytotoxic agent. Similarly, the fluoroethoxy moiety is sometimes incorporated into molecules to enhance metabolic stability or to serve as a reporter group in imaging agents, particularly in Positron Emission Tomography (PET) with the use of fluorine-18 (B77423).

However, the specific combination in This compound and its subsequent documented use as a precursor in a multi-step synthesis of a drug, or its direct modification into a prodrug, remains unelucidated in the available scientific literature. Research in medicinal chemistry is vast and ever-expanding, and it is possible that such applications exist in proprietary research or have not yet been published in the public domain.

Environmental Fate and Degradation Pathways of Fluoroethoxy Substituted Nitrobenzenes

Photodegradation Mechanisms and Environmental Half-Life

Direct photolysis in aqueous environments is a key degradation pathway. For nitrobenzene (B124822), the measured average annual photolytic half-life in near-surface water is 133 days. nih.gov In shallower waters or near the surface where sunlight penetration is maximal, this half-life can be significantly shorter, ranging from 2.5 to over 6 days. nih.gov The process is initiated by the absorption of a photon, exciting the nitrobenzene molecule. This excited state can then undergo transformation, often leading to the formation of intermediate products like o- and p-nitrophenols. nih.gov For 1-(2-Fluoroethoxy)-4-nitrobenzene, a similar pathway is expected, where the nitro group is hydroxylated, leading to the formation of corresponding nitrophenols, alongside potential cleavage of the fluoroethoxy group.

In the atmosphere, fluoroethoxy-substituted nitrobenzenes are likely to exist in the vapor phase. Their fate is primarily determined by reactions with photochemically-produced hydroxyl radicals (•OH). For nitrobenzene, the estimated atmospheric half-life for this reaction is approximately 44 days. nih.gov This reaction leads to the formation of products such as dinitrobenzene and nitrophenols. nih.gov The presence of the fluoroethoxy group may influence the reaction rate and the specific intermediates formed.

The photodegradation of related nitrophenols has also been studied, with atmospheric half-lives estimated to be between 3 and 18 days. cdc.gov In water, the half-life of nitrophenols can range from one to eight days in freshwater and 13 to 139 days in seawater. cdc.gov

Table 1: Environmental Half-Life of Nitrobenzene and Related Compounds

| Compound | Medium | Half-Life | Conditions/Pathway |

| Nitrobenzene | Near-Surface Water | 133 days (average annual) | Direct Photolysis |

| Nitrobenzene | Shallow Water | 2.5 - >6 days | Direct Photolysis |

| Nitrobenzene | Atmosphere | 44 days | Reaction with •OH radicals |

| Nitrophenols | Atmosphere | 3 - 18 days | Photolysis & Physical Removal |

| Nitrophenols | Freshwater | 1 - 8 days | Photolysis & Biodegradation |

| Nitrophenols | Seawater | 13 - 139 days | Photolysis & Biodegradation |

This table presents data for nitrobenzene and nitrophenols as a proxy for fluoroethoxy-substituted nitrobenzenes.

Biodegradation Processes by Microbial Communities

Microbial degradation is a crucial pathway for the removal of nitroaromatic compounds from the environment. Nitrobenzene and its substituted derivatives are recognized as priority pollutants due to their chemical stability and toxicity. nih.gov Microbial communities, particularly bacteria, have demonstrated the ability to degrade these compounds, offering a cost-effective and environmentally friendly remediation strategy. nih.gov

The biodegradation of nitrobenzenes can proceed through several pathways, primarily categorized as reductive or oxidative. The strong electron-withdrawing nature of the nitro group makes the benzene (B151609) ring less susceptible to electrophilic attack by oxygenases, thus reductive pathways are common. In these pathways, the nitro group is sequentially reduced to nitrosobenzene, phenylhydroxylamine, and finally to aniline (B41778). Aniline is then more amenable to ring cleavage and further degradation.

However, some microorganisms can directly oxygenate the aromatic ring. For instance, a microbial consortium dominated by Pseudomonas spp. has been shown to degrade a mixture of nitrobenzene and aniline, utilizing them as sole sources of carbon, nitrogen, and energy. nih.gov Such consortia can operate even at low temperatures, making them suitable for in-situ bioremediation in various climates. nih.gov

Co-metabolism is another significant process in the biodegradation of substituted nitrobenzenes. In co-metabolism, the microbe does not use the pollutant as a primary energy source but degrades it fortuitously through the action of enzymes produced for the metabolism of other substrates. This process is particularly important for the remediation of environments contaminated with complex mixtures of pollutants. nih.gov The biodegradation of a mixture of nitrobenzene and aniline can lead to the formation of by-products such as azobenzene, azoxybenzene, and acetanilide (B955) through reactions between various intermediates. nih.gov

While specific studies on the biodegradation of this compound are limited, it is anticipated that its degradation would follow similar pathways. The presence of the fluoroethoxy group may influence the rate and completeness of degradation, potentially requiring specialized or acclimated microbial consortia.

Electrochemical Degradation Studies for Wastewater Treatment

Electrochemical degradation offers a promising technology for the treatment of industrial wastewater containing persistent organic pollutants like fluoroethoxy-substituted nitrobenzenes. This method relies on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), at the anode surface to break down recalcitrant molecules.

Studies on the electrochemical degradation of nitrobenzene using high-performance anodes, such as Ti/SnO₂-Sb/Ce-PbO₂, have demonstrated high efficiency. mdpi.com Under optimal conditions of current density and electrode distance, a total organic carbon (TOC) removal rate of 91.5% can be achieved within 60 minutes of electrolysis. mdpi.com The degradation process typically follows pseudo-first-order kinetics. mdpi.com

The primary mechanism involves the attack of anodically generated hydroxyl radicals on the nitrobenzene molecule. This leads to the formation of hydroxylated derivatives, followed by the opening of the benzene ring to form aliphatic carboxylic acids. These simpler organic acids are then further oxidized, ultimately leading to mineralization into CO₂, H₂O, and inorganic ions. mdpi.com Simultaneously, nitrobenzene can be reduced at the cathode to less stable compounds like aniline, which are then more easily mineralized. mdpi.com

Table 2: Intermediates Identified in the Electrochemical Degradation of Nitrobenzene

| Aromatic Intermediates | Aliphatic Carboxylic Acids |

| Hydroxylated NB derivatives | Formic Acid |

| Aniline | Acetic Acid |

This table is based on the degradation of nitrobenzene and serves as an illustrative example.

Pilot-scale industrial applications have confirmed the viability of this technology. In a chemical plant setting, electrochemical oxidation effectively reduced the concentration of nitrobenzene and the chemical oxygen demand (COD) in wastewater, significantly improving the biodegradability and stability of the effluent for subsequent biological treatment stages. mdpi.com For wastewater containing this compound, electrochemical oxidation is expected to be an effective treatment, likely involving the cleavage of the C-F bond and the breakdown of the aromatic ring.

Advanced Oxidation Processes (AOPs) for Remediation and Mineralization

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment methods characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com These radicals are non-selective and can rapidly oxidize a broad range of organic pollutants, including fluoroethoxy-substituted nitrobenzenes, leading to their partial degradation or complete mineralization. mdpi.com

Several AOPs have been successfully applied for the remediation of nitrobenzene-contaminated water:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. These methods are effective but typically require acidic pH conditions (pH 2-3) for optimal performance. mdpi.com

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Catalytic ozonation, using catalysts like CeO₂, can enhance the degradation efficiency. researchgate.net

Photocatalysis: This process utilizes semiconductor materials, such as titanium dioxide (TiO₂) or bismuth vanadate (B1173111) (BiVO₄), which, upon irradiation with UV or visible light, generate electron-hole pairs. ijsr.net These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive species. Studies have shown that nitrobenzene can be completely degraded using BiVO₄ under visible light irradiation. ijsr.net The efficiency of photocatalysis can be influenced by factors such as catalyst loading, pH, and the presence of other substances. ijsr.netresearchgate.net

Sonolysis: This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl radicals. mdpi.com

The ultimate goal of AOPs is the mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. mdpi.com For this compound, this would also involve the release of fluoride (B91410) and nitrate (B79036) ions. The choice of a specific AOP depends on factors like the concentration and type of contaminant, the water matrix, and economic considerations.

Methodologies for Environmental Risk Assessment and Monitoring

A comprehensive environmental risk assessment for this compound involves evaluating its potential adverse effects on ecosystems and human health. This assessment integrates data on its environmental fate, persistence, bioaccumulation potential, and toxicity. While specific data for this compound are scarce, information from related compounds like 1-fluoro-4-nitrobenzene (B44160) and nitrobenzene is used for preliminary assessment. These compounds are known to be harmful or toxic if swallowed, inhaled, or in contact with skin, and are toxic to aquatic life with long-lasting effects. sigmaaldrich.comcdhfinechemical.com

The risk assessment process typically includes the following steps:

Hazard Identification: Determining the potential adverse effects of the substance. For fluoroethoxy-substituted nitrobenzenes, this includes acute and chronic toxicity to aquatic organisms and potential harm to human health through various exposure routes. thermofisher.com

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the incidence of adverse effects. For aquatic life, this involves determining values like the EC₅₀ (the concentration that causes an effect in 50% of the test population). For example, the 48-hour EC₅₀ for Daphnia magna for a related compound is 9.7 mg/L. sigmaaldrich.com

Exposure Assessment: Estimating the concentration of the substance in different environmental compartments (air, water, soil) and the potential for human and ecological exposure.

Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in exposed populations.

Effective environmental monitoring is crucial for a reliable risk assessment. Various analytical techniques can be employed to detect and quantify fluoroethoxy-substituted nitrobenzenes and their degradation products in environmental samples. These methods include:

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are standard methods for identifying and quantifying specific organic compounds in complex matrices. researchgate.net

Electrochemical Sensors: These devices offer a rapid, sensitive, and low-cost alternative for monitoring pollutants. For example, sensors based on graphene oxide-TiO₂ composites have been developed for the detection of 4-nitrophenol (B140041), a potential degradation product, with a very low limit of detection (0.0039 μM). rsc.org Such technologies could be adapted for monitoring this compound or its by-products in real-time.

Given the data gaps for this compound, further research is needed to accurately assess its environmental risks and to develop specific and sensitive monitoring methodologies.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Machine learning models can be trained on vast datasets of chemical structures and their associated biological activities or material properties. These models can then predict the characteristics of new, virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates. In the context of 1-(2-Fluoroethoxy)-4-nitrobenzene, AI could be instrumental in designing derivatives with enhanced efficacy for specific therapeutic targets or with optimized properties for advanced materials.

Furthermore, AI algorithms are being developed to predict the outcomes of chemical reactions, a field known as reaction informatics. This can aid in the development of more efficient and sustainable synthetic routes to this compound and its analogs. By predicting reaction yields and identifying potential byproducts, AI can guide chemists in optimizing reaction conditions.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of this compound traditionally relies on well-established but potentially hazardous and environmentally taxing methods. Future research is increasingly focused on the development of novel and sustainable synthetic methodologies that are not only more efficient but also align with the principles of green chemistry.

One promising avenue is the use of continuous flow chemistry. This technique offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of nitroaromatic compounds, which can be hazardous in large-scale batch reactions, is particularly well-suited for the controlled environment of a flow reactor.

Another key area of development is the exploration of greener solvents and catalysts. The use of ionic liquids or deep eutectic solvents could replace volatile organic solvents, reducing the environmental impact of the synthesis. Additionally, the development of novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, could lead to more selective and efficient syntheses of this compound.

| Synthetic Methodology | Potential Advantages |

| Continuous Flow Chemistry | Enhanced safety, improved reaction control, scalability. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. |

| Catalysis with Nanomaterials | High surface area, enhanced reactivity, potential for recyclability. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

Exploration of New Therapeutic Targets and Advanced Diagnostic Applications

The structural motifs present in this compound, particularly the fluoroethoxy group, make it an intriguing candidate for the development of new therapeutic agents and diagnostic tools. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets, properties that are highly desirable in drug discovery.

A significant area of future research lies in the development of positron emission tomography (PET) imaging agents. The incorporation of a fluorine-18 (B77423) isotope into the fluoroethoxy group of this compound could create a valuable radiotracer for imaging a variety of biological processes. For instance, such a tracer could be designed to target specific enzymes or receptors that are overexpressed in cancerous tissues, enabling earlier and more accurate diagnosis.

Furthermore, the nitroaromatic core of this compound could be exploited for the development of hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species, leading to targeted cancer cell death. Research in this area would focus on modifying the this compound scaffold to optimize its activation under hypoxic conditions and enhance its therapeutic index.

Potential Applications in Materials Science and Nanotechnology

Beyond its potential in the life sciences, this compound and its derivatives hold promise for applications in materials science and nanotechnology. The electronic properties of the nitroaromatic system, combined with the influence of the fluoroalkoxy substituent, can be harnessed to create novel materials with unique optical, electronic, or self-assembly characteristics.

One area of exploration is the development of nonlinear optical (NLO) materials. The push-pull electronic nature of this compound, with the electron-donating fluoroethoxy group and the electron-withdrawing nitro group, is a key feature for second-order NLO activity. Such materials have potential applications in telecommunications, optical data storage, and other advanced technologies.

In the realm of nanotechnology, derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanowires or thin films. These structures could find use in the development of sensors, electronic devices, or advanced coatings. The fluorine atoms can also impart useful properties such as hydrophobicity and thermal stability to these materials.

| Application Area | Relevant Properties of this compound Derivatives |

| Nonlinear Optics | Push-pull electronic structure, potential for high hyperpolarizability. |

| Organic Electronics | Tunable electronic properties, potential for use in transistors or LEDs. |

| Self-Assembling Materials | Potential for ordered nanostructure formation, driven by intermolecular interactions. |

| Advanced Polymers | Incorporation into polymer backbones to enhance thermal stability and chemical resistance. |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1-(2-Fluoroethoxy)-4-nitrobenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A brominated precursor, such as 1-(2-Bromoethoxy)-4-nitrobenzene (CAS 13288-06-7), can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or DMSO at 60–80°C . Reaction monitoring via TLC or GC-MS is advised to track substitution progress. Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the fluorinated product.

Q. What safety precautions are essential when handling this compound in research settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if aerosols are generated .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing the 2-fluoroethoxy group into the nitrobenzene ring?

- Methodological Answer :

- Solvent Selection : DMSO enhances fluoride ion solubility and reactivity compared to DMF, improving substitution efficiency .

- Catalysts : Crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (e.g., TBAF) accelerate reaction rates by stabilizing fluoride ions .

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., elimination or nitro group reduction). Microwave-assisted synthesis can reduce reaction time while maintaining yield .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) to assess purity and detect trace impurities .

- Spectroscopy :

- NMR : ¹⁹F NMR (δ ~ -120 to -140 ppm for CF₂ groups) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) confirm substitution patterns .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1100 cm⁻¹ (C-F stretch) validate functional groups .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Keep in amber glass bottles under inert gas (N₂ or Ar) at -20°C to prevent photodegradation and hydrolysis .

- Stability Monitoring : Periodic analysis via HPLC or NMR to detect decomposition products (e.g., nitroso derivatives or fluoroethanol byproducts) .

Q. How can conflicting data regarding the reactivity of this compound in different solvents be resolved?

- Methodological Answer :

- Systematic Solvent Screening : Compare reaction outcomes in solvents with varying polarity (e.g., THF vs. DMF) to identify optimal dielectric constants for SN2 mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian software) can predict solvent effects on transition states and activation energies .

- Controlled Replication : Reproduce conflicting studies under identical conditions (temperature, moisture levels) to isolate solvent-specific variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.